![molecular formula C15H10N2O4 B5560283 8-methyl-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one](/img/structure/B5560283.png)
8-methyl-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one
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Overview
Description
Compounds containing the benzoxazine nucleus are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . They are important integral pharmacophoric units ubiquitously used in a variety of biologically active natural products, agrochemicals, pharmaceutical and synthetic drugs .
Synthesis Analysis
The synthesis of similar compounds, such as 2,3-dihydroquinazolin-4(1H)-one derivatives, has been achieved with excellent yield in aqueous media . The reactions were catalyzed efficiently and selectively by reverse zinc oxide micelles as the hollow nanoreactor .Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed by various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, MS and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve condensation reactions . For instance, a Mannich-type condensation of phenols with primary amines and formaldehyde can provide 2-unsubstituted 3,4-dihydro-2H-1,3-benzoxazines .Scientific Research Applications
Structural and Vibrational Analysis
The structural, topological, and vibrational properties of benzoxazinone derivatives have been extensively studied. For instance, Castillo et al. (2017) explored the structural and vibrational properties of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one and its derivatives using FTIR, FT-Raman spectra, and DFT calculations. These studies provide insights into the chemical reactivity and stability of these compounds, which are crucial for understanding their potential applications in various fields, including materials science and pharmaceuticals (Castillo et al., 2017).
Synthesis and Structural Study
Neuvonen et al. (1989) conducted a comprehensive study on the preparation and structural analysis of methyl-substituted 1,2-dihydro-4H-3,1-benzoxazines. This research provides valuable information on the synthesis routes and the impact of different substituents on the molecular structure of benzoxazine derivatives, which could be applied to optimize the synthesis of 8-methyl-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one for specific applications (Neuvonen, Pohtola, & Pihlaja, 1989).
Application in Polymer Science
Meng et al. (1996) explored the copolymerization of benzoxazine derivatives and their applications in optical storage. The study highlights the potential of benzoxazine derivatives in developing materials with photoinducible properties, suggesting that similar compounds like 8-methyl-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one could find applications in advanced materials science (Meng et al., 1996).
Potential for Functionalized Aromatic Compounds
Nakamura et al. (2003) described a novel method for synthesizing functionalized 4H-1,2-benzoxazine derivatives. This research demonstrates the versatility of benzoxazine derivatives as intermediates for generating oxygen-functionalized aromatic compounds, offering pathways for the synthesis of complex molecules that could be useful in organic synthesis and drug discovery (Nakamura, Uchiyama, & Ohwada, 2003).
Mechanism of Action
While the mechanism of action for the specific compound you mentioned is not available, compounds containing similar moieties have been found to exhibit various biological activities. For example, some have been found to act at an early stage of the virus lifecycle, reducing the intracellular production of the envelope glycoprotein and the yield of infectious virions in treated and infected cells .
Safety and Hazards
properties
IUPAC Name |
8-methyl-2-(3-nitrophenyl)-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c1-9-4-2-7-12-13(9)16-14(21-15(12)18)10-5-3-6-11(8-10)17(19)20/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNMMBXJUQVVOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one |
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